5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine
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Overview
Description
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate. This reaction proceeds under reflux conditions, leading to the formation of the desired pyridopyrimidine derivative . The reaction can be summarized as follows:
Starting Materials: 4-amino-2,6-dichloronicotinamide and triethyl orthoacetate.
Reaction Conditions: Reflux in an appropriate solvent.
Product: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridopyrimidine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly as an inhibitor of tyrosine kinase EGFR. It has shown promising cytotoxic effects against various cancer cell lines.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as tyrosine kinase EGFR. The compound binds to the active site of the enzyme, inhibiting its activity and leading to the suppression of cancer cell proliferation . The molecular docking studies have shown that the compound fits well into the binding pocket of EGFR, forming stable interactions with key amino acid residues.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-4-methoxy-2-methylpyrido[4,3-d]pyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
5,7-Dichloro-4-ethoxy-2-ethylpyrido[4,3-d]pyrimidine: Similar structure but with an ethyl group instead of a methyl group.
5,7-Dichloro-4-ethoxy-2-methylpyrido[3,4-d]pyrimidine: Similar structure but with a different arrangement of the pyridine and pyrimidine rings.
Uniqueness
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both ethoxy and methyl groups
Properties
CAS No. |
918898-04-1 |
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Molecular Formula |
C10H9Cl2N3O |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
5,7-dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H9Cl2N3O/c1-3-16-10-8-6(13-5(2)14-10)4-7(11)15-9(8)12/h4H,3H2,1-2H3 |
InChI Key |
UTXRMGFXIXXZPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=CC(=NC(=C21)Cl)Cl)C |
Origin of Product |
United States |
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